molecular formula C6H7IN2O2S B3042283 2-Amino-5-iodobenzenesulfonamide CAS No. 54773-54-5

2-Amino-5-iodobenzenesulfonamide

Cat. No.: B3042283
CAS No.: 54773-54-5
M. Wt: 298.1 g/mol
InChI Key: TZPOFKNGJJYOPZ-UHFFFAOYSA-N
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Description

2-Amino-5-iodobenzenesulfonamide is an organosulfur compound with the molecular formula C₆H₇IN₂O₂S It is characterized by the presence of an amino group, an iodine atom, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-iodobenzenesulfonamide can be synthesized through several methods. One common approach involves the iodination of 2-aminobenzenesulfonamide. This process typically uses iodine or iodinating agents such as sodium iodide in the presence of an oxidizing agent like hydrogen peroxide. The reaction is carried out in an appropriate solvent, such as acetic acid, at elevated temperatures to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-iodobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products like azido or cyano derivatives.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Corresponding amines.

Scientific Research Applications

2-Amino-5-iodobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.

    Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Amino-5-iodobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the iodine atom can enhance the compound’s binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

  • 2-Amino-5-bromobenzenesulfonamide
  • 2-Amino-5-chlorobenzenesulfonamide
  • 2-Amino-5-fluorobenzenesulfonamide

Comparison: 2-Amino-5-iodobenzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher polarizability of iodine compared to other halogens like bromine, chlorine, and fluorine result in stronger halogen bonding interactions. This can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2-amino-5-iodobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPOFKNGJJYOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Commercially available 2-aminobenzenesulfonamide can be treated with N-iodosuccinimide (NIS) to afford 2-amino-5-iodo-benzenesulfonamide. Acylation with a malonyl halide monoester, such as ethyl 3-chloro-3-oxo-propionate, or with a dialkyl malonate, such as diethyl malonate, affords the corresponding amide, which can simultaneously be cyclized to the thiadiazine-dioxide and hydrolyzed to the desired acid intermediate (or a salt thereof, e.g., sodium salt).
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Synthesis routes and methods II

Procedure details

A solution of 2-aminobenzenesulfonamide (25.0 g, 145.2 mmol) in chloroform (275 mL) at 0° C. was treated with a solution of iodine monochloride (24.75 g, 152.4 mmol) in chloroform (50 mL) dropwise over 1 h. After addition, the solution was allowed to slowly warm to 25° C. over 18 h. The precipitate was collected by filtration and washed with chloroform (3×), saturated sodium bicarbonate solution (1×), and water (4×). After air drying, these procedures afforded the title compound (23.4 g, 55%) as a red solid. 1H NMR (300 MHz, DMSO-d6): δ 6.65 (d, J=8.46 Hz, 1 H) 7.35 (s, 2 H) 7.48 (dd, J=8.82, 2.21 Hz, 1 H) 7.76 (d, J=2.21 Hz, 1 H).
Quantity
25 g
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reactant
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24.75 g
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275 mL
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50 mL
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Yield
55%

Synthesis routes and methods III

Procedure details

To a cold (0° C.) stirred solution of 2-aminobenzenesulfonamide (17.2 g; 100 mmol) in CHCl3 (200 ml) was added a solution of iodine monochloride (17.1 g; 105 mmol) in CHCl3 (50 ml) over 1 h. The reaction mixture was slowly warmed up to rt. and left with stirring over night. The reaction mixture was filtered and the isolated solid was washed on the filter with CHCl3 (3×20 ml), NaHCO3 (sat. aq., 1×20 ml), H2O (4×50 ml). The isolated solid was air dried to give 27.3 g (92%) of product.
Quantity
17.2 g
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reactant
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200 mL
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17.1 g
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50 mL
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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